molecular formula C12H16ClN3 B2977567 5-Piperazin-1-yl-1h-indole hydrochloride CAS No. 209733-15-3

5-Piperazin-1-yl-1h-indole hydrochloride

Cat. No.: B2977567
CAS No.: 209733-15-3
M. Wt: 237.73
InChI Key: HGQRENXNKGPGQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Piperazin-1-yl-1h-indole hydrochloride typically involves the reaction of indole derivatives with piperazine. One common method is the nucleophilic substitution reaction where the indole derivative is reacted with piperazine under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the product . The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: 5-Piperazin-1-yl-1h-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Piperazin-1-yl-1h-indole hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study the interactions of indole derivatives with various biological targets. It serves as a model compound to understand the binding affinity and specificity of indole-based drugs .

Medicine: The compound has potential therapeutic applications due to its ability to interact with multiple biological targets. It has been investigated for its antiviral, anticancer, and anti-inflammatory properties .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatile reactivity makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients .

Comparison with Similar Compounds

Uniqueness: 5-Piperazin-1-yl-1h-indole hydrochloride is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-piperazin-1-yl-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-12-10(3-4-14-12)9-11(1)15-7-5-13-6-8-15;/h1-4,9,13-14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQRENXNKGPGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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